molecular formula C7H8Cl2S B15255543 2-Chloro-4-(3-chloropropyl)thiophene

2-Chloro-4-(3-chloropropyl)thiophene

Cat. No.: B15255543
M. Wt: 195.11 g/mol
InChI Key: VZYJMUSGZKQEAW-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-chloropropyl)thiophene is a halogenated thiophene derivative. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Halogenated thiophenes, such as this compound, are important in synthetic chemistry due to their unique electronic and optical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-chloropropyl)thiophene can be achieved through various methods. One common approach involves the halogenation of thiophene derivatives. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound often involves the use of halogenating agents such as N-chlorosuccinimide (NCS) or bromine in the presence of catalysts. The reaction conditions typically include controlled temperatures and the use of solvents like dichloroethane .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-chloropropyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can produce polyhalogenated thiophenes, while oxidation reactions can yield thiophene oxides .

Scientific Research Applications

2-Chloro-4-(3-chloropropyl)thiophene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-chloropropyl)thiophene involves its interaction with molecular targets and pathways. The compound’s halogenated structure allows it to participate in various chemical reactions, influencing its biological activity. The specific pathways and targets depend on the context of its application, such as its role in drug development or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(3-chloropropyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it valuable in various applications, from material science to medicinal chemistry .

Properties

Molecular Formula

C7H8Cl2S

Molecular Weight

195.11 g/mol

IUPAC Name

2-chloro-4-(3-chloropropyl)thiophene

InChI

InChI=1S/C7H8Cl2S/c8-3-1-2-6-4-7(9)10-5-6/h4-5H,1-3H2

InChI Key

VZYJMUSGZKQEAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CCCCl)Cl

Origin of Product

United States

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